Jrc-II-191
Description
Properties
Molecular Formula |
C17H23ClFN3O2 |
|---|---|
Molecular Weight |
355.84 |
IUPAC Name |
N-(4-Chloro-3-fluoro-phenyl)-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide |
InChI |
InChI=1S/C17H23ClFN3O2/c1-16(2)8-11(9-17(3,4)22-16)21-15(24)14(23)20-10-5-6-12(18)13(19)7-10/h5-7,11,22H,8-9H2,1-4H3,(H,20,23)(H,21,24) |
InChI Key |
WNIRIUAQGASKHI-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(Cl)C(F)=C1)C(NC2CC(C)(C)NC(C)(C)C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JRC-II-191; JRCII191; JRC II 191; JRCII-191; JRC-II191; JRC II-191; JRC-II 191 |
Origin of Product |
United States |
Comparison with Similar Compounds
NBD-556
- Structure : Shares a phenyl oxalamide scaffold but lacks halogen substitutions (para-chloro/meta-fluoro) present in JRC-II-191 .
- Binding : Occupies the Phe43 cavity but with lower surface complementarity due to absence of halogen interactions. This results in weaker binding affinity (5-fold lower than this compound) .
- Functional Outcome : While effective in blocking CD4-gp120 binding, some NBD-556 analogs paradoxically enhance viral infection under certain conditions, a drawback absent in this compound .
NBD-557
DMJ-I-228
- Structure : Features para-chloro and meta-fluoro substitutions like this compound but differs in Region III substituents .
Efficacy and Mechanism
| Compound | Binding Affinity (Relative to this compound) | Inhibitory Potency (HIV-1YU2) | Cytotoxicity | Key Structural Feature |
|---|---|---|---|---|
| This compound | 1× (baseline) | IC50: 0.8 µM | None observed | para-Chloro, meta-fluoro substitutions |
| NBD-556 | 0.2× | IC50: 4.2 µM | Low | Unsubstituted aromatic ring |
| NBD-557 | 0.3× | IC50: 3.5 µM | Moderate | Bromine substitution |
| DMJ-I-228 | 0.9× | IC50: 0.9 µM | None observed | Halogen substitutions in Region III |
- Mechanistic Divergence :
Research Advancements and Limitations
- This compound : Crystal structures (PDB: 4JPQ) reveal salt bridges between its protonated pyridine nitrogen and Asp368 of gp120, enhancing binding stability . However, its efficacy varies across HIV-1 clades due to gp120 sequence heterogeneity .
- NBD Analogs : While structurally similar, their lack of halogen substituents limits clinical translation. For example, NBD-556 shows strain-specific activity and poor pharmacokinetics .
Preparation Methods
Key Computational Approaches:
-
GOLD Docking : Predicted binding modes of amine-building blocks to the gp120 cavity, prioritizing interactions with conserved residues like gp120Met426 .
-
ROCS Shape-Based Similarity : Identified analogs with structural similarity to the tetramethyl-piperidine moiety, focusing on fluoro-substituted phenyl rings .
| Parameter | This compound | Analog (e.g., NBD-556) |
|---|---|---|
| Core Scaffold | Tetramethyl-piperidine | Tetramethyl-piperidine |
| Meta Substituent | Fluoro (-F) | Hydrogen (-H) |
| Binding Affinity | High (Kd = 0.3 μM) | Lower (Kd = 9.4 μM) |
| Viral Activation | Minimal (0.1) | Moderate (0.2) |
Data Source : Table 1 from and.
Structural Optimization and Key Modifications
Structural modifications focused on Region III of the scaffold, targeting interactions with gp120’s Phe 43 cavity. Critical changes included:
Meta-Position Substitution
Replacing hydrogen with fluoro groups at the meta position of the phenyl ring significantly improved gp120 binding and reduced viral activation:
-
This compound (meta-F): IC₅₀ = 0.3 μM, Kd = 0.3 μM, Activation = 0.1.
-
NBD-556 (meta-H): IC₅₀ > 100 μM, Kd = 9.4 μM, Activation = 0.2.
Biochemical Validation and Activity Profiles
This compound’s efficacy was validated through isothermal titration calorimetry (ITC) and luciferase-based infection assays :
Binding Affinity and Selectivity
| Assay | This compound | Control (e.g., NBD-557) |
|---|---|---|
| Kd (μM) | 0.3 | 4.2 |
| Specificity | gp120-only | gp120 + Off-target |
| Activation Ratio | 0.1 | 0.7 |
Mechanism of Action
This compound binds to gp120’s CD4-binding site, blocking structural rearrangements required for CCR5 engagement. This prevents viral entry into CD4⁺CCR5⁺ cells.
Synthetic Challenges and Limitations
Despite its efficacy, this compound’s synthesis faced challenges:
-
Low Solubility : Analogues with bulky substituents (e.g., bromo groups) exhibited poor aqueous solubility, limiting in vitro applicability.
-
Activation Side Effects : Some derivatives (e.g., NBD-557) enhanced viral infectivity in CD4⁻CCR5⁺ cells, necessitating stringent SAR studies.
Data-Driven Optimization Summary
| Parameter | Optimal Value | Suboptimal Value |
|---|---|---|
| Meta Substituent | Fluoro (-F) | Chloro (-Cl) |
| Binding Affinity | Kd < 1 μM | Kd > 5 μM |
| Activation Ratio | < 0.2 | > 0.5 |
Q & A
Basic: What are the foundational steps to identify existing research gaps on Jrc-II-191?
Answer:
Begin with a systematic literature review using databases like PubMed, Web of Science, and SciFinder. Use Boolean operators (e.g., "this compound AND [mechanism/application]") to filter studies. Focus on recent publications (last 5 years) and prioritize high-impact journals. Create a matrix to categorize findings by methodology, outcomes, and limitations. Gaps often emerge where results are inconsistent, methodologies lack rigor (e.g., small sample sizes), or key variables (e.g., dosage, environmental conditions) are underexplored .
Advanced: How can I design a study to resolve contradictions in reported mechanisms of action for this compound?
Answer:
Adopt a multi-arm experimental design with standardized controls (e.g., cell lines, animal models) and replicate prior conflicting protocols. Use orthogonal validation methods (e.g., CRISPR knockouts alongside pharmacological inhibition) to isolate variables. Ensure statistical power by calculating sample sizes via tools like G*Power, and pre-register hypotheses to avoid bias. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .
Basic: What methodologies are recommended for initial characterization of this compound's physicochemical properties?
Answer:
Start with high-purity synthesis (>95% by HPLC) followed by:
- Spectroscopic analysis : NMR (¹H/¹³C), FTIR for structural confirmation.
- Thermal stability : DSC/TGA under inert atmospheres.
- Solubility : Use shake-flask method across pH 1–13.
- In vitro assays : Plasma stability testing (e.g., mouse/human plasma incubation).
Document all protocols in line with Journal of Environmental Sciences guidelines for reproducibility .
Advanced: How should I optimize this compound's synthesis for scale-up in academic settings?
Answer:
Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Use green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) to reduce waste. Validate purity at each step via LC-MS and compare yields against computational models (e.g., DFT for transition-state analysis). Share synthetic intermediates as supplementary data to enable peer validation .
Basic: What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?
Answer:
Use nonlinear regression (e.g., log-logistic models) to calculate EC50/LC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d). For small datasets, consider non-parametric tests (Mann-Whitney U). Tools like GraphPad Prism or R (drc package) are recommended .
Advanced: How can I integrate multi-omics data to elucidate this compound's polypharmacology?
Answer:
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overlapping networks. Validate hypotheses via CRISPRi/a or siRNA knockdowns in relevant pathways. Employ machine learning (e.g., random forests) to prioritize targets based on feature importance scores .
Basic: How do I ensure ethical compliance when testing this compound in animal models?
Answer:
Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional IACUC approval, specifying humane endpoints (e.g., tumor size limits). Use randomization and blinding to minimize bias. Include sham controls and justify sample sizes via power analysis. Publish negative results to avoid publication bias .
Advanced: What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?
Answer:
Implement QC/QA protocols:
- Raw materials : Certify suppliers and use COA for reagents.
- Process controls : Monitor reaction kinetics via in-line FTIR or PAT tools.
- Analytical consistency : Cross-validate purity with orthogonal methods (HPLC, CE).
Archive aliquots from each batch for long-term stability studies .
Basic: How should I structure a research proposal on this compound to meet funding agency criteria?
Answer:
Organize using the PICO framework:
- Population/Problem : Define the disease/model system.
- Intervention : this compound’s application (e.g., kinase inhibition).
- Comparison : Existing therapies or controls.
- Outcome : Quantifiable endpoints (IC50, survival rate).
Include a feasibility plan (preliminary data, institutional resources) and align with the agency’s strategic priorities .
Advanced: How do I address reviewer critiques about incomplete mechanistic data for this compound?
Answer:
Perform follow-up experiments:
- Target engagement : Cellular thermal shift assays (CETSA).
- Off-target profiling : Kinome-wide screening (e.g., KINOMEscan).
- Pathway analysis : Phosphoproteomics to map signaling cascades.
Use open-source platforms like Zenodo to share raw data, ensuring transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
